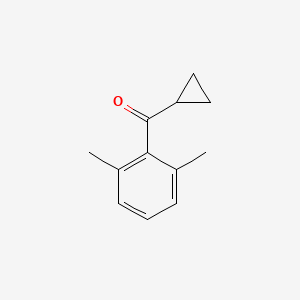

Cyclopropyl 2,6-dimethylphenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

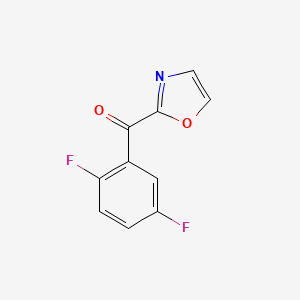

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .

Synthesis Analysis

The synthesis of cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can be challenging due to the complex molecular architectures containing cyclopropanes . A recent study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .Molecular Structure Analysis

The InChI code for Cyclopropyl 2,6-dimethylphenyl ketone is 1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 .Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, can undergo SmI2-catalyzed intermolecular radical coupling with alkynes . This process delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2,6-dimethylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 .Aplicaciones Científicas De Investigación

Catalytic Applications : Cyclopropyl ketones, including derivatives like Cyclopropyl 2,6-dimethylphenyl ketone, are used in gold(I)-catalyzed asymmetric cycloaddition reactions. This process efficiently obtains optically active cyclopropyl ketones, which have broad applications in synthesis (Zhang & Zhang, 2012).

Computational Chemistry Studies : Computational studies using density functional theory have been conducted to understand the mechanisms of reactions involving cyclopropyl ketones, such as their cycloaddition with isocyanides (Wu, Xu, & Xie, 2005).

Synthesis of Complex Molecules : Cyclopropyl ketones are key intermediates in forming densely functionalized cyclopentane products, useful in the synthesis of various complex molecules (Liu & Montgomery, 2006).

Photocatalysis Research : The derivatives of cyclopropyl phenyl ketone, including Cyclopropyl 2,6-dimethylphenyl ketone, can be used in photocatalytic systems for initiating formal [3+2] reactions with olefins, leading to the creation of substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

Diels-Alder Reactions : Cyclopropyl ketones, including Cyclopropyl 2,6-dimethylphenyl ketone, are used in Diels-Alder reactions, exhibiting high reactivity and selectivity, providing a versatile method for creating complex molecular structures (Fisher, Smith, & Fox, 2013).

Solid Acid Catalysis : These ketones have been used in studies related to solid acid catalysts for one-pot acetalization reactions, important in the synthesis of various organic compounds (Thomas, Prathapan, & Sugunan, 2005).

Homogeneous Catalysis : Cyclopropyl ketones are used in homogeneous catalysis, particularly in asymmetric additions and functionalization reactions (Nicolas, Roisnel, Maux, & Simonneaux, 2009).

Ring-Opening Reactions : These compounds are crucial in studying ring-opening reactions, offering insights into reaction mechanisms and pathways (Venkatesh, Ila, Junjappa, Mathur, & Huch, 2002).

Lewis Acid Mediated Reactions : They are involved in Lewis acid-mediated reactions, which is an essential area in organic chemistry for synthesizing various heterocyclic compounds (Yang & Shi, 2005).

Organocatalytic Reactions : Cyclopropyl ketones are used in organocatalytic rearrangements, expanding the scope of hydrogen borrowing catalysis and enabling the formation of complex molecular structures (Zhang et al., 2017).

Safety And Hazards

Direcciones Futuras

The study of SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .

Propiedades

IUPAC Name |

cyclopropyl-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGJMZINBPMLEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642495 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2,6-dimethylphenyl ketone | |

CAS RN |

870002-28-1 |

Source

|

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.